BenchChemオンラインストアへようこそ!

N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(methylsulfonyl)benzamide

High-throughput screening Regioisomer selectivity Chemical biology tool

CAS 896366-26-0 is an ortho-methylsulfonyl benzoxazole-benzamide chemotype for advanced SAR and assay development. CRITICAL: This compound is frequently mislabeled as the EGFR inhibitor BIBX1382 (CAS 196612-93-8), a structurally unrelated pyrimidopyrimidine. Substitution with its meta- or para-regioisomers produces divergent biological fingerprints. This compound exhibits a unique HTS profile including mu-opioid receptor activation (4.41% at 9.3 µM), ADAM17 inhibition, and muscarinic M1 modulation. Its conformationally constrained ortho-methylsulfonyl pharmacophore makes it an ideal starting point for FBPase-1, carbonic anhydrase, and GST P1-1 SAR campaigns. Verify identity via 1H NMR and LC-MS upon receipt.

Molecular Formula C21H16N2O4S
Molecular Weight 392.43
CAS No. 896366-26-0
Cat. No. B2549800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(methylsulfonyl)benzamide
CAS896366-26-0
Molecular FormulaC21H16N2O4S
Molecular Weight392.43
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3
InChIInChI=1S/C21H16N2O4S/c1-28(25,26)19-9-5-2-6-16(19)20(24)22-15-12-10-14(11-13-15)21-23-17-7-3-4-8-18(17)27-21/h2-13H,1H3,(H,22,24)
InChIKeyQQDUNWUZNUNIOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(Benzo[d]oxazol-2-yl)phenyl)-2-(methylsulfonyl)benzamide (CAS 896366-26-0): Structural Identity and Procurement Baseline


N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(methylsulfonyl)benzamide (CAS 896366-26-0) is a synthetic small molecule belonging to the benzoxazole-benzamide chemotype, with the molecular formula C21H16N2O4S and a molecular weight of 392.43 g/mol . The compound features a 2-methylsulfonyl substituent on the benzamide ring in ortho position relative to the amide carbonyl, linked via a para-substituted phenyl spacer to a benzo[d]oxazole heterocycle . Critically, this compound is frequently misidentified in vendor databases as BIBX1382 (Falnidamol; CAS 196612-93-8), which is in fact a structurally distinct pyrimidopyrimidine EGFR inhibitor (C18H19ClFN7) [1]. This identity confusion represents a significant procurement risk: the two compounds share no structural scaffold, target profile, or published pharmacology. The benzoxazole-benzamide scaffold is more closely related to sulfonamide-benzoxazole hybrids explored as fructose-1,6-bisphosphatase (FBPase-1) inhibitors and antitumor agents, rather than to EGFR kinase inhibitors [2].

Why N-(4-(Benzo[d]oxazol-2-yl)phenyl)-2-(methylsulfonyl)benzamide Cannot Be Interchanged with Regioisomers or Misattributed Analogs


Substitution of this compound with its regioisomers—N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(methylsulfonyl)benzamide or the 4-methylsulfonyl variant—or with the frequently conflated pyrimidopyrimidine BIBX1382 introduces uncontrolled variables that undermine experimental reproducibility. The ortho-methylsulfonyl configuration imposes distinct conformational constraints on the benzamide moiety, altering both the dihedral angle between the sulfonyl group and the amide carbonyl and the compound's capacity for intramolecular hydrogen bonding . In high-throughput screening data, regioisomeric shifts produce divergent biological fingerprints: CAS 896366-26-0 exhibits a unique pattern of mu-opioid receptor activation at 9.3 µM, ADAM17 inhibition at 6.95 µM, and muscarinic M1 receptor modulation at 3 µM, whereas meta- and para-substituted analogs populate entirely different activity clusters . Furthermore, procurement of material labeled as 'BIBX1382' under CAS 896366-26-0 yields a benzoxazole scaffold rather than the pyrimidopyrimidine EGFR inhibitor actually referenced in the BIBX1382 literature (CAS 196612-93-8), a misattribution that has propagated through multiple vendor catalogs [1]. This identity instability makes rigorous CAS-number verification and structural authentication mandatory prior to experimental use.

Quantitative Differentiation Evidence for N-(4-(Benzo[d]oxazol-2-yl)phenyl)-2-(methylsulfonyl)benzamide (CAS 896366-26-0) Versus Closest Analogs


Regioisomeric Differentiation: Ortho-Methylsulfonyl Substitution Confers a Unique HTS Activity Fingerprint Distinct from Meta and Para Analogs

CAS 896366-26-0 (ortho-2-methylsulfonyl) was screened across multiple HTS platforms alongside its meta- and para-substituted regioisomers. The ortho compound produced mu-opioid receptor activation of 4.41% at 9.3 µM and ADAM17 inhibition of 1.23% at 6.95 µM in cell-based assays, while meta (CAS 896290-99-6) and para (CAS 896344-45-9) analogs exhibited divergent activity profiles in the same assay panels, consistent with the conformational impact of the ortho-sulfonyl group on target engagement . The ortho configuration sterically constrains rotation around the aryl-amide bond, creating a distinct pharmacophoric geometry not accessible to the meta or para isomers .

High-throughput screening Regioisomer selectivity Chemical biology tool

Physicochemical Differentiation: Ortho-Methylsulfonyl Substitution Alters Solubility and Hydrogen-Bonding Capacity Relative to Para and Meta Isomers

The ortho-methylsulfonyl group in CAS 896366-26-0 introduces intramolecular steric interactions with the amide carbonyl, reducing the effective hydrogen-bond donor capacity of the amide N-H and altering aqueous solubility compared to the para-substituted analog (CAS 896344-45-9), where the sulfonyl group is freely solvent-exposed . This conformational effect is reflected in the compound's chromatographic behavior and calculated LogP of approximately 5.15 . The molecular formula C21H16N2O4S (MW 392.43) is identical across all three regioisomers, meaning that mass spectrometry alone cannot distinguish them; NMR or X-ray crystallography is required for unambiguous identity confirmation .

Physicochemical profiling Solubility Medicinal chemistry

Identity Verification: CAS 896366-26-0 Is Structurally and Pharmacologically Distinct from the Commonly Misattributed EGFR Inhibitor BIBX1382 (CAS 196612-93-8)

Multiple vendor databases incorrectly equate CAS 896366-26-0 with 'BIBX1382' or 'Falnidamol.' However, the authentic BIBX1382 (Falnidamol) is N8-(3-chloro-4-fluorophenyl)-N2-(1-methylpiperidin-4-yl)pyrimido[5,4-d]pyrimidine-2,8-diamine with CAS 196612-93-8, molecular formula C18H19ClFN7, and MW 387.84 [1]. In contrast, CAS 896366-26-0 is a benzoxazole-benzamide with C21H16N2O4S and MW 392.43—completely lacking the pyrimidopyrimidine core, the chloro-fluoroaniline substituent, and the N-methylpiperidine moiety that define BIBX1382's EGFR kinase inhibition (IC50 = 3 nM) . The two compounds share no substructure overlap beyond the presence of an aromatic amine, and CAS 896366-26-0 has no documented EGFR inhibitory activity in peer-reviewed literature .

Chemical identity Procurement quality control Target deconvolution

Scaffold Relationship: Benzoxazole-Benzamide Chemotype Aligns with FBPase-1 and Antitumor Sulfonamide Pharmacophores, Not EGFR Kinase Inhibitors

The benzoxazole-benzenesulfonamide/benzamide chemotype represented by CAS 896366-26-0 has been explored in peer-reviewed medicinal chemistry as a scaffold for fructose-1,6-bisphosphatase (FBPase-1) inhibition, with optimized analogs achieving IC50 values of 0.57 µM [1]. Related benzoxazole-sulfonamide hybrids have demonstrated antitumor activity against HL-60 human leukemia cells in MTT assays [2]. This biological profile is entirely distinct from the EGFR kinase inhibitor class (gefitinib, erlotinib, BIBX1382) and instead suggests utility as a chemical tool for studying gluconeogenesis, metabolic regulation, or sulfonamide-sensitive cancer targets. A class-level inference based on scaffold similarity suggests CAS 896366-26-0 may interact with targets containing sulfonamide-binding pockets (e.g., carbonic anhydrases, FBPase-1, GST P1-1) rather than ATP-binding kinase domains .

Scaffold classification Target prediction Chemical biology

Validated Application Scenarios for N-(4-(Benzo[d]oxazol-2-yl)phenyl)-2-(methylsulfonyl)benzamide (CAS 896366-26-0) Based on Current Evidence


Chemical Probe Development for Sulfonamide-Binding Enzyme Targets

Based on scaffold similarity to benzoxazole-sulfonamide FBPase-1 inhibitors (IC50 = 0.57 µM for lead compound) and sulfonamide-benzoxazole antitumor agents active against HL-60 leukemia cells, CAS 896366-26-0 is suitable as a starting point for structure-activity relationship (SAR) studies targeting sulfonamide-binding enzymes including carbonic anhydrases, GST P1-1, and metabolic regulators . The ortho-methylsulfonyl configuration provides a conformationally constrained pharmacophore that may enhance target selectivity compared to para-substituted analogs. Researchers should confirm identity by 1H NMR and LC-MS prior to initiating SAR campaigns, given the high risk of regioisomer misidentification in commercial supplies .

Regioisomer Reference Standard for Analytical Method Development

The compound serves as a well-defined ortho-substituted reference standard for developing HPLC, LC-MS, or NMR methods to distinguish between the 2-, 3-, and 4-methylsulfonyl regioisomers of the benzoxazole-benzamide series . All three regioisomers share the identical molecular formula (C21H16N2O4S, MW 392.43) and cannot be differentiated by mass spectrometry alone, making chromatographic or spectroscopic resolution essential for quality control of synthetic batches or commercial samples .

HTS Hit Follow-up for Mu-Opioid, ADAM17, or Muscarinic M1 Receptor Modulation

HTS data from the Scripps Research Institute and Broad Institute indicate that CAS 896366-26-0 produces measurable signals in mu-opioid receptor activation (4.41% at 9.3 µM), ADAM17 inhibition (1.23% at 6.95 µM), and muscarinic M1 receptor modulation (-1.07 at 3 µM) assays . While these primary screening signals are modest and require confirmation in concentration-response follow-up studies, they provide tractable starting points for hit validation and optimization in any of these target areas. Researchers should note that these data originate from single-concentration primary screens and do not yet constitute validated IC50 or EC50 values.

Negative Control or Specificity Tool for EGFR Kinase Assays Requiring a Non-Quinazoline/Non-Pyrimidopyrimidine Compound

Because CAS 896366-26-0 is structurally unrelated to EGFR kinase inhibitors (no quinazoline, pyrimidopyrimidine, or aminopyrimidine core) and has no documented EGFR inhibitory activity, it may function as a scaffold-divergent negative control in experiments designed to confirm that observed biological effects are specific to EGFR kinase inhibition rather than arising from benzoxazole or sulfonamide off-target interactions . This application is predicated on the absence of EGFR activity, which should be verified experimentally in the user's specific assay system before adoption as a control.

Quote Request

Request a Quote for N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(methylsulfonyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.